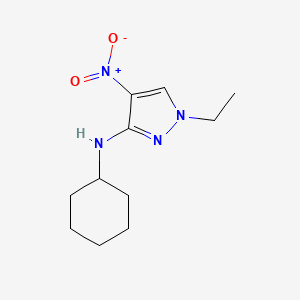

Amino(3,5-dichlorophenyl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

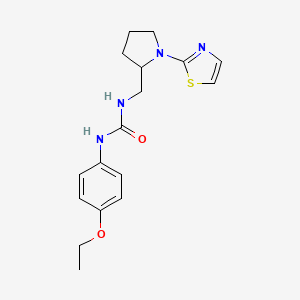

Amino(3,5-dichlorophenyl)acetonitrile, also known as ADCPN, is a chemical compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 113-115°C and a boiling point of 192-194°C. ADCPN is used in the synthesis of other compounds, and has been found to have a variety of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Antitumor Applications : Novel 2-aminothiophene derivatives synthesized using Gewald methodology, including structures related to Amino(3,5-dichlorophenyl)acetonitrile, have shown significant antitumor activity against hepatocellular carcinoma and breast cancer cell lines. These compounds' synthesis and potential biological activities highlight their importance in cancer research and therapy (Khalifa & Algothami, 2020).

Chemical Sensing and Material Science

- Fluorimetric Chemosensors : Amino acid-based fluorimetric chemosensors developed from related compounds have demonstrated strong interactions with biologically and analytically important ions such as Cu2+ and Fe3+. These findings underscore the potential of Amino(3,5-dichlorophenyl)acetonitrile derivatives in developing new chemosensory materials for ion recognition (Esteves, Raposo, & Costa, 2016).

Organic Synthesis and Catalysis

- Copper-Catalyzed Carboamination : Research involving copper-catalyzed carboamination of alkenes, with acetonitrile acting as a carbon and nitrogen source, suggests a method to construct GABA derivatives efficiently. This process, relevant to Amino(3,5-dichlorophenyl)acetonitrile chemistry, is significant for synthesizing neuroactive compounds and exploring neurotransmitter pathways (Zhu et al., 2017).

Environmental Applications

- Adsorbent for Pollutant Removal : Amino acid-modified polythiophenes, synthesized from thiophene derivatives akin to Amino(3,5-dichlorophenyl)acetonitrile, have been used as effective adsorbents for removing methylene blue dye. These materials' synthesis and application highlight the compound's potential in environmental remediation and water treatment (Mishra, Agrawal, & Das, 2017).

Propiedades

IUPAC Name |

2-amino-2-(3,5-dichlorophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUROTCSOWXLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3,5-dichlorophenyl)acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-nitrophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2916049.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxybenzenesulfonamide](/img/structure/B2916053.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B2916054.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2916058.png)

![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl]acetamide](/img/structure/B2916059.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2916064.png)

![2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2916065.png)